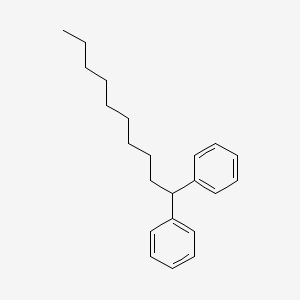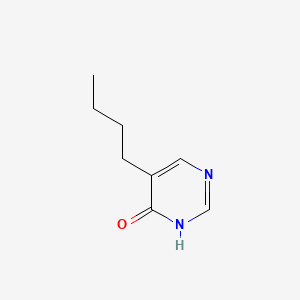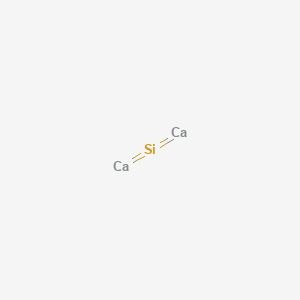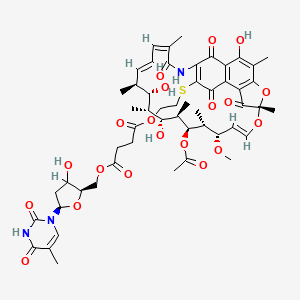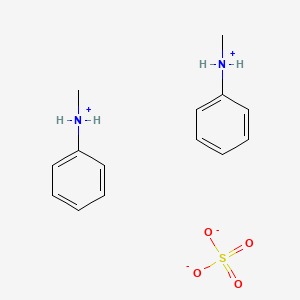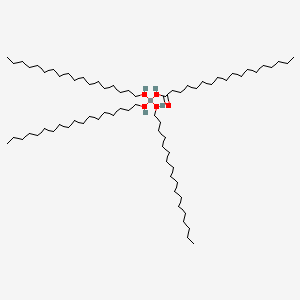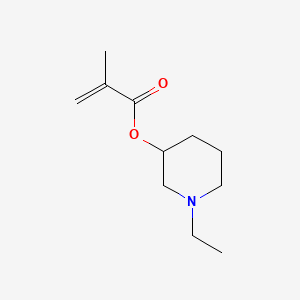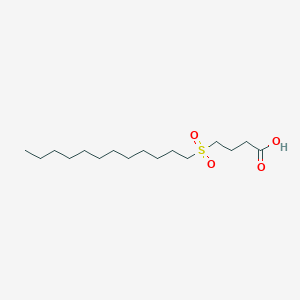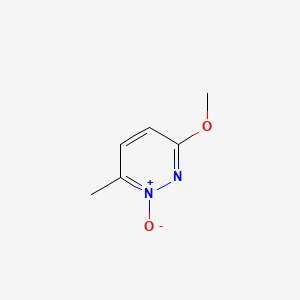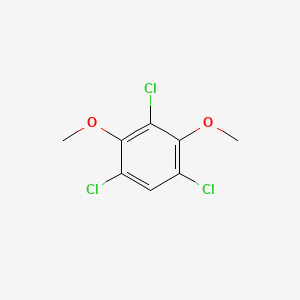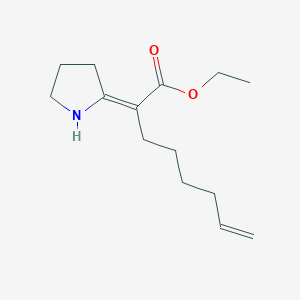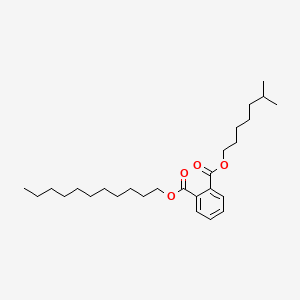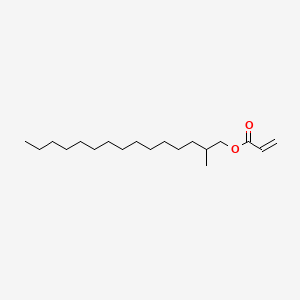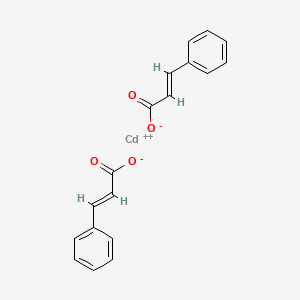
Cadmium cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium cinnamate is an organometallic compound that combines cadmium, a heavy metal, with cinnamic acid, an organic compound derived from cinnamon oil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium cinnamate can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with cinnamic acid in an aqueous or organic solvent. The reaction typically involves the formation of a cadmium-cinnamate complex, which can be isolated and purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium sulfate with cinnamic acid under controlled temperature and pH conditions. The resulting product is then purified to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions may convert this compound to cadmium metal and cinnamic acid derivatives.
Substitution: Substitution reactions can occur where the cinnamate group is replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Cadmium oxide and oxidized cinnamic acid derivatives.
Reduction: Cadmium metal and reduced cinnamic acid derivatives.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Cadmium cinnamate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty materials, such as photoactive polymers and coatings.
Mécanisme D'action
The mechanism of action of cadmium cinnamate involves its interaction with molecular targets such as proteins, enzymes, and cellular membranes. The cinnamate moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the cadmium ion can form coordination complexes with various ligands. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Cadmium acetate: Another cadmium-based compound with different organic ligands.
Cinnamic acid derivatives: Compounds with similar organic structures but different metal ions.
Uniqueness: Cadmium cinnamate is unique due to the combination of cadmium and cinnamic acid, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
4390-97-0 |
|---|---|
Formule moléculaire |
C18H14CdO4 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
cadmium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Cd/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
Clé InChI |
RNYXQKMIRZBTEL-RWUXNGIBSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Cd+2] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


